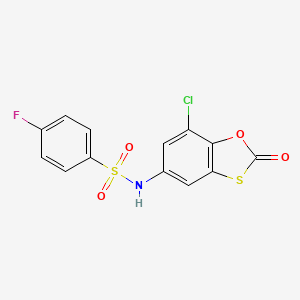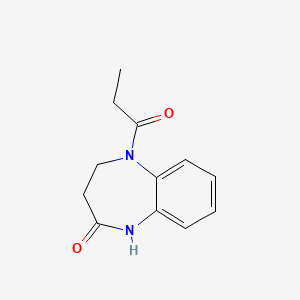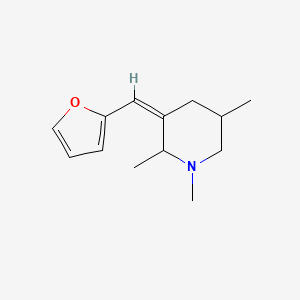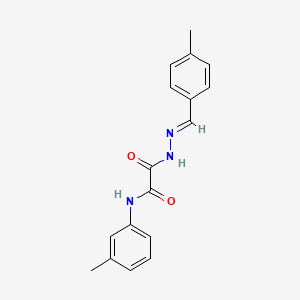![molecular formula C15H20ClN3O2 B11104770 (3E)-N-(3-chloro-2-methylphenyl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B11104770.png)
(3E)-N-(3-chloro-2-methylphenyl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-3-[(E)-2-isobutyrylhydrazono]butanamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-[(E)-2-isobutyrylhydrazono]butanamide typically involves the reaction of 3-chloro-2-methylbenzaldehyde with isobutyryl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted with butanoyl chloride to yield the final product. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction is often carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-3-[(E)-2-isobutyrylhydrazono]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: Research may explore its use as a drug candidate for treating various diseases.
Industry: It could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(E)-2-isobutyrylhydrazono]butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form stable complexes with metal ions, which could be relevant in catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)hydrazine: A simpler hydrazine derivative.
3-Chloro-2-methylbenzaldehyde: The starting material for the synthesis.
Isobutyryl hydrazine: Another hydrazone-forming compound.
Uniqueness
N-(3-Chloro-2-methylphenyl)-3-[(E)-2-isobutyrylhydrazono]butanamide is unique due to its specific structure, which combines a chlorinated phenyl ring with a hydrazone and butanamide moiety. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20ClN3O2 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
(3E)-N-(3-chloro-2-methylphenyl)-3-(2-methylpropanoylhydrazinylidene)butanamide |
InChI |
InChI=1S/C15H20ClN3O2/c1-9(2)15(21)19-18-10(3)8-14(20)17-13-7-5-6-12(16)11(13)4/h5-7,9H,8H2,1-4H3,(H,17,20)(H,19,21)/b18-10+ |
InChI Key |
YQFJELFHNOKNMS-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)C(C)C)/C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-methanediylbis[2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol]](/img/structure/B11104703.png)
![4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11104708.png)
![6-Methyl-1-(5-methylfurfurylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11104716.png)
![N-[(4-methylphenyl)sulfonyl]glycylglycinamide](/img/structure/B11104724.png)

![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11104729.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11104750.png)
![2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11104755.png)

![3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11104757.png)

![N,N'-bis[(E)-(4-bromophenyl)methylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B11104763.png)
